2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate
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Overview
Description
2-hydroxy-4-oxobutane-1,2,4-tricarboxylate is the tricarboxylate anion of 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid.
Scientific Research Applications
Chemical Synthesis and Structural Studies
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate is involved in various chemical synthesis processes and structural studies. For instance, Belikov et al. (2016) describe the rearrangement of similar compounds to synthesize donor-acceptor chromophores, which are significant in the development of novel acceptors for chromophores (Belikov et al., 2016). Additionally, Manfrotto et al. (1999) explored the photochemical synthesis of 4-oxobutanal acetals and 2-hydroxycyclobutanone ketals, demonstrating the compound's relevance in photochemical reactions (Manfrotto et al., 1999).
Bactericidal Applications
Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, closely related to this compound, for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential antibacterial applications (Zadrazilova et al., 2015).
Medical and Biological Research
The lipid peroxidation product 4-hydroxy-2-nonenal, a structurally similar compound, has been studied for its reactivity and cytotoxicity. Spickett (2013) discusses its role in various biological processes, highlighting its importance in understanding oxidative stress and related pathologies (Spickett, 2013).
Environmental Applications
Xu et al. (2019) investigated the degradation of 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) by ozonation, focusing on kinetics, phosphorus transformation, and anti-precipitation property changes. This study is relevant for understanding the environmental impacts and treatment strategies for compounds related to this compound (Xu et al., 2019).
properties
Molecular Formula |
C7H5O8-3 |
---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
2-hydroxy-4-oxobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H8O8/c8-3(5(11)12)1-7(15,6(13)14)2-4(9)10/h15H,1-2H2,(H,9,10)(H,11,12)(H,13,14)/p-3 |
InChI Key |
RQMCNDRMPZBEOD-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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